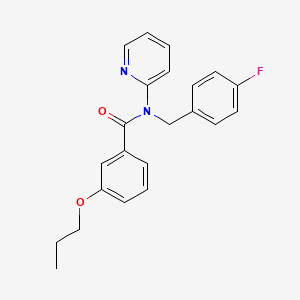![molecular formula C22H19FN2O3S B11339885 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11339885.png)
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfone group, and a dibenzo-thiazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-thiazine ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a dibenzyl halide under basic conditions.
Introduction of the fluorine atom: This step often involves the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxidation to form the sulfone group: This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Acylation to introduce the acetamide group: This step involves the reaction of the intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a thioether.
Substitution: The fluorine atom and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways involving sulfur and fluorine-containing compounds.
Industrial Applications:
作用机制
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and sulfone group could enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure but lacks the phenylethyl acetamide group.
N-(2-phenylethyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with different substituents.
Uniqueness
The unique combination of the dibenzo-thiazine ring, fluorine atom, sulfone group, and phenylethyl acetamide moiety gives 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C22H19FN2O3S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H19FN2O3S/c23-17-10-11-20-19(14-17)18-8-4-5-9-21(18)29(27,28)25(20)15-22(26)24-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,24,26) |
InChI 键 |
SHPKWJPQPUVDEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11339804.png)
![N-(3-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339805.png)
![3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11339815.png)
![(4-Methylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11339818.png)
![2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11339823.png)
![N-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11339824.png)

![1-(benzylsulfonyl)-N-[4-(diethylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339851.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11339856.png)
![N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11339860.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11339867.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11339870.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11339891.png)
